molecular formula C22H23N5O2 B5543521 N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide

N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide

Cat. No. B5543521
M. Wt: 389.4 g/mol
InChI Key: DPYMNKHFCAXNOC-UHFFFAOYSA-N
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Description

N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a synthetic molecule that is primarily used for studying the mechanism of action and biochemical and physiological effects of various biological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including benzamide derivatives, have been synthesized to explore their potential biological applications. These compounds have been screened for their inhibitory potential against various biological targets, demonstrating potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets. The benzamide derivatives exhibited inhibitory activities against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their potential for further applications in the field of medicinal chemistry (Saeed et al., 2015).

Antimicrobial and Antioxidant Activities

Thiosemicarbazide derivatives used as precursors in the synthesis of various heterocyclic compounds demonstrated antimicrobial activity, highlighting the potential use of similar chemical structures in developing new antimicrobial agents (Elmagd et al., 2017).

Intermolecular Interactions

Research into antipyrine-like derivatives, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, sheds light on the intermolecular interactions of these compounds. Such studies are crucial for understanding how these compounds can be further utilized in the development of new drugs or materials (Saeed et al., 2020).

Synthesis of Tetrahydrobenzofurans

The synthesis of tetrahydrobenzofurans through oxidation reactions has been explored, providing insights into the formation of new compounds with potential applications in drug development and organic chemistry (Lévai et al., 2002).

properties

IUPAC Name

N,4-dimethyl-3-(2-oxoimidazolidin-1-yl)-N-[(3-pyrazol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16-7-8-18(14-20(16)26-12-10-23-22(26)29)21(28)25(2)15-17-5-3-6-19(13-17)27-11-4-9-24-27/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMNKHFCAXNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC(=CC=C2)N3C=CC=N3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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